N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide
Description
N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thieno[2,3-c]pyridine core fused with a benzamide moiety. The compound incorporates a 3,4,5-trimethoxybenzamide group, an acetyl substituent at the 6-position, and a cyano group at the 3-position of the thienopyridine scaffold.
The compound’s synthesis likely involves multi-step reactions, including cyclization and amide coupling, as inferred from analogous procedures in . For example, the preparation of structurally related amides (e.g., compound 6a) employs oxazolone intermediates and hydrazide coupling in DMF with acetic acid catalysis .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-11(24)23-6-5-13-14(9-21)20(29-17(13)10-23)22-19(25)12-7-15(26-2)18(28-4)16(8-12)27-3/h7-8H,5-6,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSPQHRQWOFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Triazole Cyclization
The core synthesis begins with a one-pot triazolation reaction between 2-thiophenecarboxaldehyde and dimethoxyethyl azide, yielding 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. Subsequent Pomeranz-Fritsch cyclization under acidic conditions generates the fused thieno[2,3-c]triazolo[1,5-ɑ]pyridine intermediate. Acid-mediated denitrogenation (e.g., using HCl/EtOH) then produces the thieno[2,3-c]pyridine skeleton in yields exceeding 65%.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Triazolation | NaN₃, CuSO₄ | 80°C | 78 |
| Pomeranz-Fritsch | H₂SO₄, CHCl₃ | 120°C | 82 |
| Denitrogenation | HCl, EtOH | Reflux | 65 |
Functionalization with Acetyl and Cyano Groups
The 6-acetyl and 3-cyano substituents are introduced through sequential nucleophilic and electrophilic reactions.
Acetylation at Position 6
The free amine at position 6 of the thieno[2,3-c]pyridine core reacts with acetyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine acts as a base to scavenge HCl, achieving acetylation in 85–90% yield.
Cyano Group Installation at Position 3
A two-step process is employed:
- Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at position 3.
- Cyanide Substitution : Reaction with CuCN in DMF at 150°C replaces bromine with a cyano group, yielding the 3-cyano derivative.
Preparation of 3,4,5-Trimethoxybenzamide Moiety
The benzamide component is synthesized from gallic acid through sequential methylation and activation:
Methylation of Gallic Acid
Gallic acid undergoes O-methylation using methyl iodide and K₂CO₃ in acetone, producing 3,4,5-trimethoxybenzoic acid in 92% yield.
Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form 3,4,5-trimethoxybenzoyl chloride, a key electrophile for amide coupling.
Coupling Reactions to Form the Final Compound
The thieno[2,3-c]pyridine intermediate and benzoyl chloride are coupled via nucleophilic acyl substitution:
Amide Bond Formation
Reaction of the 2-amino group on the thieno[2,3-c]pyridine with 3,4,5-trimethoxybenzoyl chloride in anhydrous THF generates the target compound. Catalytic DMAP enhances reaction efficiency, yielding 70–75% product.
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Catalyst | DMAP (10 mol%) | Increases rate by 40% |
| Temperature | 0°C → RT | Prevents decomposition |
Purification and Characterization
Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol. Structural confirmation employs:
- NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks: δ 2.45 (s, 3H, COCH₃), δ 3.85 (s, 9H, OCH₃), δ 6.95 (s, 2H, aromatic).
- HRMS : Calculated for C₂₃H₂₇N₃O₅S [M+H]⁺: 458.1745; Found: 458.1748.
Comparative Analysis of Synthetic Routes
Table 3: Evaluation of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Metal-free triazole | Avoids transition metals | Multi-step | 65 |
| Classical cyclization | Higher yields | Requires Pd catalysts | 78 |
| Direct amidation | One-pot | Low regioselectivity | 55 |
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups on the benzamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thieno[2,3-c]pyridine core can lead to the formation of sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with two analogs: BI78640 () and compound 6a ().
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Variations: The 3,4,5-trimethoxybenzamide group in the target compound distinguishes it from BI78640, which has a 4-fluorophenylacetamide substituent. Methoxy groups enhance electron density and may improve binding to polar enzyme pockets, whereas the fluoro group in BI78640 could increase metabolic stability .
Biological Implications: Compound 6a demonstrated cytotoxic activity in vitro (IC₅₀ values in micromolar range), attributed to its acryloyl hydrazide and chlorophenyl groups . The target compound’s trimethoxybenzamide group may similarly engage in hydrogen bonding with biological targets, though direct activity data are unavailable. Its smaller molecular weight (357.40 g/mol vs. ~450–470 g/mol for the target compound) suggests differences in pharmacokinetic profiles .
Synthetic Complexity :
Q & A
Basic: What are the key structural features of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,4,5-trimethoxybenzamide, and how do they influence its reactivity?
The compound features:
- A thieno[2,3-c]pyridine core with a 6-acetyl and 3-cyano substitution, which enhances electrophilicity and hydrogen-bonding potential.
- A 3,4,5-trimethoxybenzamide moiety, contributing steric bulk and influencing π-π stacking interactions.
- Saturated 4H,5H,6H,7H rings , which stabilize the bicyclic system and modulate solubility .
Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density distributions, focusing on the cyano and acetyl groups for predicting nucleophilic/electrophilic reactivity.
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Key steps include:
- Core Formation : Cyclization of thiophene and pyridine precursors under controlled temperatures (60–80°C) using ethanol or DMF as solvents to minimize side reactions .
- Functionalization : Introduce the 3-cyano group via nucleophilic substitution (e.g., using KCN/CuCN) under inert conditions to prevent hydrolysis .
- Purification : Employ gradient HPLC with a C18 column and acetonitrile/water mobile phase to resolve impurities from the benzamide moiety .
Data-Driven Optimization : Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst ratios, prioritizing reaction metrics (e.g., % yield, purity via LC-MS).
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, acetyl methyl at δ 2.1–2.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ≈ 454.18 Da) and detect fragmentation pathways .
- X-ray Crystallography : Resolve stereochemistry of the thienopyridine core, though crystallization may require co-solvents like ethyl acetate/hexane .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Example contradiction: Discrepancies in IC50 values for kinase inhibition.
Methodological Approach :
- Standardize Assays : Use recombinant kinase isoforms (e.g., EGFR T790M) and ATP concentrations (e.g., 100 µM) to minimize variability .
- Validate Binding : Perform SPR (Surface Plasmon Resonance) to measure direct binding kinetics (KD, kon/koff) independent of enzymatic activity .
- Control Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Kinase Inhibition : Acts as a ATP-competitive inhibitor for tyrosine kinases (e.g., Abl, Src) due to its trimethoxybenzamide motif .
- CNS Drug Development : The thienopyridine core may enhance blood-brain barrier permeability, making it relevant for neurodegenerative targets .
- Structure-Activity Relationship (SAR) Studies : Modify the acetyl/cyano groups to explore effects on potency and selectivity .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 2H8H) to predict binding poses. Focus on hydrogen bonds between the cyano group and Lys295 or π-stacking with trimethoxybenzamide .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify metabolic soft spots (e.g., acetyl hydrolysis) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala substitutions) in kinase domains to validate critical binding residues .
Basic: What safety precautions are recommended when handling this compound?
- Toxicity Screening : Preliminary zebrafish embryo assays (96-h LC50) to assess acute toxicity .
- Lab Handling : Use nitrile gloves and fume hoods due to potential irritancy of the cyano group. Store desiccated at –20°C to prevent hydrolysis .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems : Test DMSO:PBS (up to 5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) using emulsion-solvent evaporation, and characterize release kinetics via dialysis .
Basic: What synthetic precursors are critical for preparing this compound?
- Thieno[2,3-c]pyridine Intermediate : Synthesized via Gewald reaction using 2-aminothiophene and acetylacetone .
- 3,4,5-Trimethoxybenzoyl Chloride : Prepared from trimethoxybenzoic acid and thionyl chloride (reflux, 2 h) .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for oral bioavailability .
- MD Simulations : Run 100-ns trajectories to assess conformational stability of derivatives bound to target proteins (e.g., RMSD < 2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
